N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a synthetic small-molecule compound characterized by a benzo[b][1,4]oxazepine core fused with a sulfonamide moiety. The benzooxazepine ring system features a 3,3-dimethyl group and a 5-propyl substituent, while the benzenesulfonamide group is substituted with methyl groups at the 2, 3, 5, and 6 positions.
The compound’s molecular formula is C24H31N2O4S (molecular weight: 443.6 g/mol), distinguishing it from close analogs such as the 2,4,6-trimethylbenzenesulfonamide derivative (CAS 921997-36-6, molecular weight: 430.6 g/mol) . Its stereoelectronic properties, influenced by the fully substituted benzenesulfonamide and the oxazepine ring’s rigidity, may confer unique binding affinities and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S/c1-8-11-26-20-10-9-19(13-21(20)30-14-24(6,7)23(26)27)25-31(28,29)22-17(4)15(2)12-16(3)18(22)5/h9-10,12-13,25H,8,11,14H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYRXSBTDJPFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain Variation : Replacing the 5-propyl group with shorter chains (e.g., ethyl) may decrease metabolic stability due to reduced hydrophobicity .
- Natural vs. Synthetic : Marine-derived benzooxazepines (e.g., salternamide E ) often lack sulfonamide groups, prioritizing peptidic or polyketide motifs instead.
Physicochemical and Pharmacokinetic Profiles
The lumping strategy —grouping compounds with similar structures and properties—highlights critical differences:
The target compound’s higher logP suggests enhanced membrane permeability but lower aqueous solubility, a trade-off common in CNS-targeting agents.
Research Findings and Predictive Analysis
Bioactivity Predictions
Using tools like Hit Dexter 2.0 , the target compound is predicted to exhibit:
- Low promiscuity risk: The tetramethylbenzenesulfonamide group reduces nonspecific binding compared to less-substituted analogs.
- Potential as "dark chemical matter": Structural uniqueness may indicate unexplored biological targets, though empirical validation is needed.
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